molecular formula C9H11Cl2NO B12837248 6-(Chloromethyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine hydrochloride

6-(Chloromethyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine hydrochloride

Cat. No.: B12837248
M. Wt: 220.09 g/mol
InChI Key: BHELGXYNKLCWMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(Chloromethyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine hydrochloride is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a chloromethyl group attached to a dihydropyrano-pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Chloromethyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine hydrochloride typically involves the reaction of pyridine derivatives with chloromethylating agents under controlled conditions. One common method involves the use of triphosgene in the presence of a base such as sodium carbonate, followed by the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve large-scale chloromethylation reactions using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the chloromethylation process.

Chemical Reactions Analysis

Types of Reactions

6-(Chloromethyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Amino or thio derivatives.

    Oxidation: Pyridine N-oxides.

    Reduction: Dihydropyridine derivatives.

    Coupling: Biaryl compounds.

Scientific Research Applications

6-(Chloromethyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(Chloromethyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine hydrochloride involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or nucleic acids, leading to modifications that affect their function. The compound may also act as an inhibitor or activator of certain enzymes, influencing biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Chloromethyl)pyridine hydrochloride
  • 3-(Chloromethyl)pyridine hydrochloride
  • 4-(Chloromethyl)pyridine hydrochloride

Uniqueness

6-(Chloromethyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine hydrochloride is unique due to its specific ring structure and the position of the chloromethyl group. This structural uniqueness imparts distinct chemical reactivity and biological activity compared to other chloromethyl pyridine derivatives .

Properties

Molecular Formula

C9H11Cl2NO

Molecular Weight

220.09 g/mol

IUPAC Name

6-(chloromethyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine;hydrochloride

InChI

InChI=1S/C9H10ClNO.ClH/c10-5-7-4-8-2-1-3-12-9(8)11-6-7;/h4,6H,1-3,5H2;1H

InChI Key

BHELGXYNKLCWMH-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(N=CC(=C2)CCl)OC1.Cl

Origin of Product

United States

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